An In-Depth Technical Guide to 1-(Phenylsulfonyl)piperidine-3-carboxylic acid
An In-Depth Technical Guide to 1-(Phenylsulfonyl)piperidine-3-carboxylic acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and application of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid. The document provides not only procedural details but also the underlying scientific rationale to empower effective application and further innovation.
Introduction: The Strategic Value of a Privileged Scaffold
1-(Phenylsulfonyl)piperidine-3-carboxylic acid is a heterocyclic organic compound featuring a piperidine ring N-substituted with a phenylsulfonyl group and a carboxylic acid moiety at the 3-position. Piperidine and its derivatives are among the most significant scaffolds in medicinal chemistry, present in a wide array of pharmaceuticals and natural alkaloids.[1][2] The incorporation of a phenylsulfonyl group modulates the electron density and lipophilicity of the piperidine nitrogen, while the carboxylic acid provides a crucial handle for further chemical modification or interaction with biological targets. This unique combination of functional groups makes it a valuable building block in the synthesis of complex molecules and a compelling candidate for library development in drug discovery programs.[3][4]
Section 1: Physicochemical Properties and Structural Analysis
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and biological screening. The structural features of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid—a sulfonamide, a saturated heterocycle, and a carboxylic acid—confer a distinct set of characteristics.
Structural Formula: C₁₂H₁₅NO₄S[5]
Key Structural Features:
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Phenylsulfonyl Group: This bulky, electron-withdrawing group locks the nitrogen's lone pair, preventing it from acting as a base and influencing the conformational preference of the piperidine ring. Its aromatic nature provides a site for potential π-π stacking interactions with biological macromolecules.
-
Piperidine Ring: A saturated six-membered heterocycle that serves as a versatile and conformationally flexible scaffold.[1]
-
Carboxylic Acid: A key functional group that is typically ionized at physiological pH. It can act as a hydrogen bond donor and acceptor and serves as a primary point for derivatization, such as amide bond formation.[6]
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄S | PubChem[5] |
| Molecular Weight | 269.32 g/mol | Sigma-Aldrich, PubChem[7] |
| IUPAC Name | 1-(phenylsulfonyl)piperidine-3-carboxylic acid | PubChem[5] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich |
Section 2: Synthesis and Purification
The synthesis of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid is typically achieved through the sulfonylation of the piperidine nitrogen of a suitable precursor. The most direct approach involves the reaction of piperidine-3-carboxylic acid (also known as nipecotic acid) with benzenesulfonyl chloride.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol describes a standard aqueous N-sulfonylation. The causality behind this choice is its operational simplicity, use of inexpensive reagents, and generally high yields. The biphasic condition allows for the reaction to proceed while the alkaline aqueous phase neutralizes the HCl byproduct, driving the reaction to completion.
Step-by-Step Methodology:
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Dissolution: Dissolve piperidine-3-carboxylic acid (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents, e.g., 1M NaOH). The use of excess base is critical to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction, preventing protonation of the piperidine nitrogen which would render it unreactive.
-
Cooling: Cool the solution to 0-5 °C in an ice bath. This is a standard precaution for controlling the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride.
-
Reagent Addition: Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. A slight excess of the sulfonylating agent ensures complete conversion of the starting material. The slow addition maintains temperature control and prevents unwanted side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. Vigorous stirring is necessary to maximize the interfacial area between the aqueous amine solution and the organic sulfonyl chloride, facilitating the reaction.
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Acidification (Work-up): After the reaction is complete (monitored by TLC), cool the mixture again in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~2. This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution, as it is significantly less soluble in its neutral form.
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Isolation & Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Synthesis Workflow Diagram
Caption: Reaction scheme for the synthesis of the title compound.
Section 3: Spectroscopic Characterization - A Self-Validating System
Trustworthiness in chemical synthesis is achieved through rigorous analytical confirmation. The following data provides a benchmark for validating the successful synthesis and purity of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid.
Expected Spectroscopic Data:
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 7.5-7.9 ppm. | Protons on the phenylsulfonyl group. |
| Piperidine Ring Protons | Complex multiplets between δ 1.5-3.8 ppm. | Diastereotopic protons of the chiral piperidine ring lead to complex splitting. The proton at C3 is expected to be downfield due to the adjacent carboxyl group. | |
| Carboxylic Acid Proton | A broad singlet, typically > δ 10 ppm. | Exchangeable acidic proton; its visibility may depend on the solvent (e.g., observed in DMSO-d₆). | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Signal in the range of δ 170-180 ppm. | Characteristic chemical shift for a carboxylic acid carbon.[8] |
| Aromatic Carbons | Signals between δ 125-140 ppm. | Carbons of the phenylsulfonyl ring. | |
| Piperidine Ring Carbons | Signals in the aliphatic region, typically δ 20-60 ppm. | Carbons of the saturated heterocyclic ring. | |
| FT-IR | O-H Stretch (Carboxylic Acid) | Very broad band from 2500-3300 cm⁻¹. | Characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. |
| C=O Stretch (Carboxylic Acid) | Strong, sharp band around 1700-1725 cm⁻¹. | Carbonyl stretch of the carboxylic acid.[8] | |
| S=O Stretch (Sulfonamide) | Two strong bands, ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric). | Characteristic stretches for the sulfonyl group. | |
| Mass Spec. | Molecular Ion Peak (ESI-) | [M-H]⁻ at m/z ≈ 268.06 | Deprotonation of the carboxylic acid is the most likely ionization event in negative ion mode.[5] |
Section 4: Applications in Medicinal Chemistry and Drug Development
The 1-(phenylsulfonyl)piperidine scaffold is a key structural motif in various biologically active molecules. Its derivatives have been investigated for a range of therapeutic targets.
1. Scaffold for Focused Libraries: The primary utility of this compound is as a versatile intermediate.[3][4] The carboxylic acid is readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDCI, HATU) to generate large libraries of piperidine-3-carboxamides. This approach has been successfully used to develop inhibitors for various enzymes and receptors.[6]
2. Enzyme Inhibition:
-
Cholinesterase Inhibitors: Phenylsulfonyl piperidine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[9][10]
-
Cathepsin K Inhibitors: Recently, piperidine-3-carboxamide derivatives have been designed as potent inhibitors of Cathepsin K, a key enzyme involved in bone resorption, showing potential for the treatment of osteoporosis.[11]
3. Platelet Aggregation Inhibition: Piperidine-3-carboxamides have been explored as inhibitors of human platelet aggregation, a critical process in thrombosis.[12] The piperidine ring and its substituents play a crucial role in the interaction with platelet sites.[12]
Logical Workflow for Drug Discovery Application
Caption: A typical workflow utilizing the title compound in drug discovery.
Section 5: Safety and Handling
As with all laboratory chemicals, proper safety protocols must be followed.
-
Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
-
Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves, is required.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.
Conclusion
1-(Phenylsulfonyl)piperidine-3-carboxylic acid is more than a mere chemical entity; it is a strategic tool for medicinal chemists. Its robust synthesis, well-defined structural and spectroscopic properties, and proven utility as a scaffold for generating diverse chemical libraries underscore its importance. This guide provides the foundational knowledge and practical insights necessary for its effective use in advancing drug discovery and development projects.
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Haris, H.K. et al. (2012). Synthesis of Bioactive Sulfonamides Bearing Piperidine Nucleus with Talented Activity Against Cholinesterase. ResearchGate. Available at: [Link]
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Jagtap, S. et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
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PubChem. 1-(Phenylsulfonyl)piperidine-4-carboxamide. National Center for Biotechnology Information. Available at: [Link]
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Frolov, N.A. & Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
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